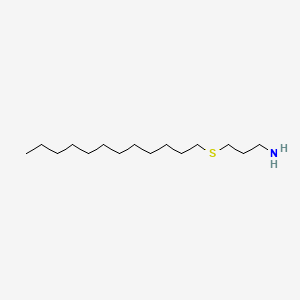
1-Propanamine, 3-(dodecylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dodecylthio)propylamine: is an organic compound with the molecular formula C15H33NS . It is a member of the amine family, characterized by the presence of a long dodecyl (C12H25) chain attached to a propylamine group via a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Thiol-Ene Reaction: One common method for synthesizing 3-(Dodecylthio)propylamine involves the thiol-ene reaction. This reaction typically involves the addition of a thiol group to an alkene. In this case, dodecanethiol (C12H25SH) reacts with allylamine (C3H5NH2) under UV light or radical initiators to form 3-(Dodecylthio)propylamine.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a halogenated propylamine with dodecanethiol.
Industrial Production Methods: Industrial production of 3-(Dodecylthio)propylamine may involve large-scale thiol-ene reactions or nucleophilic substitution reactions, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Dodecylthio)propylamine can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the thioether form. Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The amine group in 3-(Dodecylthio)propylamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids, mild temperatures.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Alkyl halides, bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), solvents like ethanol or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thioether derivatives.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
Chemistry: 3-(Dodecylthio)propylamine is used as a building block in organic synthesis.
Biology: In biological research, 3-(Dodecylthio)propylamine can be used as a surfactant or emulsifying agent due to its amphiphilic nature. It can also be employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility or stability .
Medicine: Its ability to form stable complexes with metal ions also makes it a candidate for drug delivery systems .
Industry: In the industrial sector, 3-(Dodecylthio)propylamine is used as a corrosion inhibitor, lubricant additive, and in the formulation of specialty chemicals. Its surfactant properties make it useful in the production of detergents and cleaning agents .
Mechanism of Action
The mechanism of action of 3-(Dodecylthio)propylamine is largely dependent on its chemical structure. The amine group can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. The thioether group can undergo oxidation-reduction reactions, influencing the redox state of biological systems .
Molecular Targets and Pathways:
Enzymes: The amine group can act as a nucleophile, participating in enzyme-catalyzed reactions.
Receptors: The compound can bind to receptors, modulating their activity.
Redox Pathways: The thioether group can influence redox pathways by undergoing oxidation-reduction reactions.
Comparison with Similar Compounds
3-(Dodecylthio)-1-propanol: Similar structure but with a hydroxyl group instead of an amine group.
3-(Dodecylthio)propionic acid: Contains a carboxylic acid group instead of an amine group.
Bis(3-(Dodecylthio)propyl)ether: Contains two 3-(Dodecylthio)propylamine units linked by an ether bond.
Uniqueness: 3-(Dodecylthio)propylamine is unique due to the presence of both an amine and a thioether group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry .
Properties
CAS No. |
29873-33-4 |
|---|---|
Molecular Formula |
C15H33NS |
Molecular Weight |
259.5 g/mol |
IUPAC Name |
3-dodecylsulfanylpropan-1-amine |
InChI |
InChI=1S/C15H33NS/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h2-16H2,1H3 |
InChI Key |
AJJBNKUPXKYSKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B11966571.png)
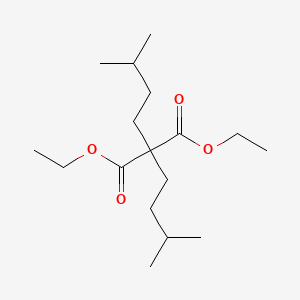
![N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11966584.png)

![5-(2-Methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966599.png)
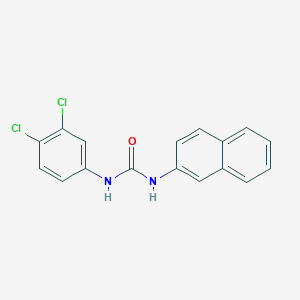
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11966605.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966610.png)
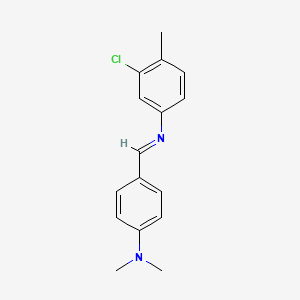
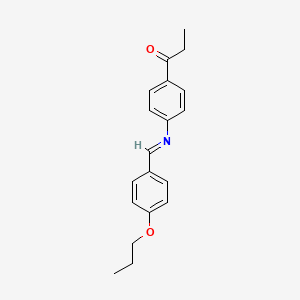
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11966636.png)

![2-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11966651.png)
